molecular formula C14H16N2O4 B2619849 2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide CAS No. 1251706-73-6

2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide

Cat. No.: B2619849
CAS No.: 1251706-73-6
M. Wt: 276.292
InChI Key: NJXNBMFEVNNQKM-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a methoxy group, a methoxymethyl group, and an acetamide group attached to a dihydroquinolinone core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.

    Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

    Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate with acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to a tetrahydroquinoline derivative.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(2-oxo-1,2-dihydroquinolin-7-yl)acetamide: Lacks the methoxymethyl group.

    N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide: Lacks the methoxy group.

    2-methoxy-N-(4-(methyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide: Has a methyl group instead of a methoxymethyl group.

Uniqueness

The presence of both methoxy and methoxymethyl groups in 2-methoxy-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)acetamide imparts unique chemical properties and potential biological activities that distinguish it from similar compounds. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2-methoxy-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-19-7-9-5-13(17)16-12-6-10(3-4-11(9)12)15-14(18)8-20-2/h3-6H,7-8H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXNBMFEVNNQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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